Molecular Weight and Lipophilicity Differentiation: 2-Methoxy vs. Unsubstituted Pyrimidine Core
The presence of a single 2-methoxy group on the pyrimidine ring of N-(2-methoxypyrimidin-5-yl)benzamide (MW = 229.23 g/mol, cLogP ≈ 1.7) differentiates it from the unsubstituted analog N-(pyrimidin-5-yl)benzamide (MW = 199.21 g/mol, cLogP ≈ 0.8) by a molecular weight increment of 30.02 Da and an estimated ~0.9 log unit increase in lipophilicity . This methoxy group serves as a hydrogen-bond acceptor, contributing a lone pair for potential target interactions that are absent in the des-methoxy comparator. The cLogP values are calculated using the XLogP3 algorithm [1] and represent class-level inference; experimentally determined logP for the target compound is not publicly available as of the search date.
| Evidence Dimension | Molecular weight and computed lipophilicity (cLogP/XLogP3) |
|---|---|
| Target Compound Data | MW = 229.23 g/mol; cLogP ≈ 1.7 (XLogP3 estimate) |
| Comparator Or Baseline | N-(pyrimidin-5-yl)benzamide: MW = 199.21 g/mol; cLogP ≈ 0.8 |
| Quantified Difference | ΔMW = +30.02 Da (+15%); ΔcLogP ≈ +0.9 log units |
| Conditions | Computed physicochemical properties; no experimental logP or chromatographic hydrophobicity index available for either compound. |
Why This Matters
The ~0.9 log unit increase in lipophilicity may translate to improved passive membrane permeability relative to the unsubstituted analog, a critical parameter for cell-based phenotypic screening and intracellular target engagement.
- [1] PubChem. XLogP3 Algorithm for Octanol-Water Partition Coefficient Prediction. National Center for Biotechnology Information. View Source
